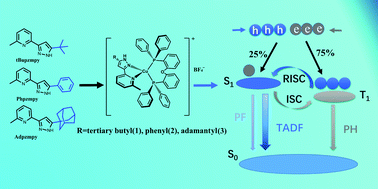Bright bluish-green emitting Cu(i) complexes exhibiting efficient thermally activated delayed fluorescence†
Dalton Transactions Pub Date: 2021-03-08 DOI: 10.1039/D0DT04424E
Abstract
Three strongly emissive Cu(I) complexes [Cu(tBupzmpy)(POP)]BF4(1), [Cu(Phpzmpy)(POP)]BF4(2) and [Cu(Adpzmpy)(POP)]BF4(3) (tBupzmpy = 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridine, Phpzmpy = 2-methyl-6-(5-phenyl-1H-pyrazol-3-yl)pyridine, Adpzmpy = 2-(5-((3R,5R)-adamantan-1-yl)-1H-pyrazol-3-yl)-6-methylpyridine, and POP = bis[2-(diphenylphosphino)phenyl]ether) were synthesized and characterized. These complexes exhibit bright bluish-green photoluminescence in the solid state with quantum yields of 91% (1), 71% (2) and 77% (3) and lifetimes of 13.4 μs (1), 32.9 μs (2) and 34.1 μs (3) at room temperature. The results of theoretical calculations, coupled with the temperature dependence of the spectroscopic properties and emission decay behaviors, reveal that the title Cu(I) complexes emit efficient thermally activated delayed fluorescence (TADF) from excited states involving metal-to-ligand charge transfer (MLCT) transitions and ligand-to-ligand charge transfer (LLCT) transitions. The emissive-state characteristics and emission properties of the investigated Cu(I) complexes were tuned effectively by changing the steric and electronic structures of the diimine ligands.


Recommended Literature
- [1] Inside front cover
- [2] Application of percolation concepts to electrical conductivity of polyaniline–inorganic salt composites
- [3] Front cover
- [4] Tin-based materials supported on nitrogen-doped reduced graphene oxide towards their application in lithium-ion batteries†
- [5] Palladium on nano-magnetite: a magnetically reusable catalyst in the ligand- and copper-free Sonogashira and Stille cross-coupling reactions
- [6] Front cover
- [7] Photofragmentation spectroscopy of cold protonated aromatic amines in the gas phase†
- [8] Metallomics scope
- [9] Mass spectrometer studies of Al + H2O reactions in effusion cells and in atmospheric H2+ O2 flames
- [10] Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 14770-51-5









